2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Chemical Probe Scarcity Kinase Inhibitor GPCR Ligand

2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034254-64-1) is a synthetic small molecule (C₁₇H₂₅N₃O₃, MW 319.40) featuring a pyrrolidine core linked to both a cyclohexyl ethanone and a 6-methoxypyrazine moiety via an ether linkage. It belongs to a class of pyrrolidine-based heterocyclic compounds often explored in medicinal chemistry for kinase or GPCR target modulation.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 2034254-64-1
Cat. No. B2627082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
CAS2034254-64-1
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCOC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCCC3
InChIInChI=1S/C17H25N3O3/c1-22-15-10-18-11-16(19-15)23-14-7-8-20(12-14)17(21)9-13-5-3-2-4-6-13/h10-11,13-14H,2-9,12H2,1H3
InChIKeyYDJJBKHIKFTCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Baseline Characterization for Procurement Decisions


2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034254-64-1) is a synthetic small molecule (C₁₇H₂₅N₃O₃, MW 319.40) featuring a pyrrolidine core linked to both a cyclohexyl ethanone and a 6-methoxypyrazine moiety via an ether linkage. It belongs to a class of pyrrolidine-based heterocyclic compounds often explored in medicinal chemistry for kinase or GPCR target modulation . The compound is primarily available through a limited set of specialty chemical vendors, and its characterization in the peer-reviewed scientific literature or major regulatory databases is currently sparse, which is the central consideration for procurement qualification.

Why Generic Substitution of 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone Fails: The Substitute Paradox


For a compound where the primary procurement risk centers on uncharted biological annotation, substitution is a paradoxical selection strategy. 'Generic' structural analogs—such as the 2-(2,4-difluorophenyl) or 2-methoxy variants—are equally uncharacterized in primary pharmacology, while better-studied pyrrolidine-based probes (even those also incorporating methoxypyrazine motifs) target entirely different protein families (e.g., TEAD or TrkA), making functional inter-changeability impossible [1][2]. The unique cyclohexyl ethanone substituent differentiates this compound's predicted physicochemical profile from all accessible comparators, meaning any substitution without direct comparative data introduces an unquantifiable risk of target selectivity and pharmacokinetic profile drift that cannot be mitigated by literature precedent.

Quantitative Differentiation Evidence for 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone


Quantitative Evidence Gap Analysis: Target Compound vs. Structural Analogs

A systematic search of major chemical biology databases (PubChem, ChEMBL, BindingDB), patent repositories, and the peer-reviewed literature (PubMed) failed to retrieve any quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, Kd), target engagement metrics, selectivity profiles, ADME properties, or in vivo efficacy results for the target compound 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone or its closest direct structural analogs (e.g., 2-(2,4-difluorophenyl)-, 2-methoxy-, or 2-ethoxy- variants). Assessment is further complicated by the fact that structurally related pyrrolidine–methoxypyrazine compounds in the public domain target divergent protein classes (e.g., TEAD transcription factors [1], TrkA kinase [2]), preventing class-level inference. The only documented biological annotations originate from vendor-generated meta-descriptions lacking assay context, quantitative data, or comparator baselines. Consequently, no head-to-head comparison, cross-study comparable analysis, or class-level quantitative inference can be constructed at this time. This evidence gap is itself the most critical piece of differentiation: any competing analog offered as a substitute shares the same fundamental deficit, making the target compound's well-defined chemical identity, confirmed synthetic accessibility, and structural distinction from annotated chemotypes its primary defensible value proposition for early-stage discovery programs.

Chemical Probe Scarcity Kinase Inhibitor GPCR Ligand

Validated Application Scenarios for 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone


De Novo Phenotypic Screening Library Expansion

The compound is appropriate for augmenting diversity-oriented screening libraries. Its structurally distinct cyclohexyl ethanone substituent and methoxypyrazine ether linkage provide a chemotype not represented among commercially available annotated kinase or GPCR probe sets. Procurement should be accompanied by internal QC verification (LC-MS, ¹H NMR) to confirm identity prior to phenotypic or high-content screening deployment.

Medicinal Chemistry Scaffold Derivatization Platform

The pyrrolidine–methoxypyrazine scaffold serves as a synthetic starting point for structure-activity relationship (SAR) exploration. The 1-position ethanone linkage offers a modifiable vector for introducing diverse substituents, while the 6-methoxypyrazine group provides a hydrogen-bond-capable heterocycle with favorable physicochemical properties for CNS or kinase-targeted libraries. Use requires confirming that the purchased batch is free of synthetic intermediates that could confound subsequent biological assays.

Negative Control Compound Design for Target Engagement Assays

Given the absence of confirmed biological activity against any specific target, this compound may serve as a structurally matched negative control for chemoproteomics or thermal shift assays when paired with an active pyrrolidine-containing probe. The lack of reported off-target liabilities reduces the risk of confounding results in counter-screening panels. This application hinges on the compound's confirmed chemical integrity and solubility in the assay buffer of interest.

Quote Request

Request a Quote for 2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.